N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine
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Overview
Description
N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is a complex organic compound known for its unique structure and versatile applications in various fields of science. This compound features a benzotriazole moiety linked to a triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine typically involves the reaction of benzotriazole with triphenylphosphine and a suitable amine. One common method includes the following steps:
Formation of Benzotriazole Intermediate: Benzotriazole is first activated using a halogenating agent such as phosphorus oxychloride (POCl3) to form a benzotriazole chloride intermediate.
Reaction with Triphenylphosphine: The intermediate is then reacted with triphenylphosphine in the presence of a base like triethylamine to form the triphenylphosphoranylidene derivative.
Amination: Finally, the triphenylphosphoranylidene derivative is treated with an amine, such as methanamine, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzotriazole moiety allows for nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene group can facilitate binding to specific sites, while the benzotriazole moiety may interact with nucleophilic centers, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Triphenylphosphoranylidene)aniline
- (Phenylimino)triphenylphosphorane
- Tetraphenylphosphine imide
Uniqueness
N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is unique due to the presence of both the benzotriazole and triphenylphosphoranylidene groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of applications and interactions, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
benzotriazol-1-ylmethylimino(triphenyl)-λ5-phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N4P/c1-4-12-21(13-5-1)30(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-20-29-25-19-11-10-18-24(25)27-28-29/h1-19H,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSUDUVEOWKKBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NCN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396981 |
Source
|
Record name | 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124316-00-3 |
Source
|
Record name | 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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